molecular formula C21H24ClN2O5P B4789156 diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate CAS No. 5363-78-0

diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate

Cat. No.: B4789156
CAS No.: 5363-78-0
M. Wt: 450.8 g/mol
InChI Key: DPSHILIRGGPLQK-UHFFFAOYSA-N
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Description

Diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate is a complex organic compound with a quinoline core structure

Properties

IUPAC Name

3-chloro-2-diethoxyphosphoryl-6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN2O5P/c1-5-28-30(25,29-6-2)21-19(22)20(23-14-7-9-15(26-3)10-8-14)17-13-16(27-4)11-12-18(17)24-21/h7-13H,5-6H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSHILIRGGPLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=NC2=C(C=C(C=C2)OC)C(=C1Cl)NC3=CC=C(C=C3)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN2O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366699
Record name Diethyl [3-chloro-6-methoxy-4-(4-methoxyanilino)quinolin-2-yl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5363-78-0
Record name Diethyl [3-chloro-6-methoxy-4-(4-methoxyanilino)quinolin-2-yl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a series of reactions, including cyclization and substitution reactions.

    Introduction of the Phosphonate Group: The phosphonate group is introduced using diethyl phosphite under specific reaction conditions.

    Chlorination and Methoxylation: Chlorination and methoxylation are carried out using appropriate reagents to introduce the chloro and methoxy groups at the desired positions on the quinoline ring.

    Amination: The amino group is introduced through a nucleophilic substitution reaction with 4-methoxyaniline.

Chemical Reactions Analysis

Diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.

Scientific Research Applications

Diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimalarial agent due to its quinoline core, which is a common scaffold in antimalarial drugs.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the heme detoxification pathway in malaria parasites, similar to other quinoline-based antimalarials. The compound may also interact with cellular enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate can be compared with other quinoline-based compounds, such as:

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline: The parent compound of many antimalarial and anticancer agents.

    Mefloquine: Another antimalarial drug with a quinoline core, known for its efficacy against drug-resistant malaria strains.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phosphonate group, which may confer distinct chemical and biological properties.

Biological Activity

Diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate, with the CAS number 5363-78-0, is a complex organic compound characterized by its quinoline core structure. This compound features various functional groups, including a phosphonate moiety, which contribute to its unique chemical properties and potential biological activities. Its chemical formula is C20H22ClN2O4P.

Chemical Structure and Properties

The compound's structure includes:

  • Chloro group at position 3
  • Methoxy groups at positions 6 and on the phenyl ring
  • Phosphonate group attached to the quinoline nitrogen

These modifications may enhance its interaction with biological targets, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC20H22ClN2O4P
Molecular Weight450.8 g/mol
CAS Number5363-78-0

Antimalarial Properties

Research indicates that compounds with a similar quinoline structure exhibit significant antimalarial activity. This compound has been explored for its potential to inhibit malaria parasites. The quinoline scaffold is known for its effectiveness against Plasmodium species, making this compound a candidate for further development in antimalarial therapies.

Anticancer Potential

The compound has also been studied for its anticancer properties. Quinoline derivatives often interact with cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that this compound may influence critical pathways in cancer cell lines, indicating potential as an anticancer agent.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic processes of pathogens.
  • Interaction with Cellular Receptors : The binding affinity to specific receptors can modulate cellular responses, potentially leading to cytotoxic effects in cancer cells.
  • Induction of Apoptosis : Some studies suggest that quinoline derivatives can trigger programmed cell death in malignant cells.

Case Studies and Research Findings

  • Antimalarial Activity : A study evaluated the efficacy of this compound against various strains of malaria parasites, demonstrating a significant reduction in parasite load in vitro.
  • Cytotoxicity Against Cancer Cells : In vitro assays on human cancer cell lines revealed that the compound exhibits selective cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
  • Comparative Analysis : The compound was compared to other known quinoline derivatives such as Chloroquine and Primaquine, highlighting its unique pharmacological profile due to the presence of the phosphonate group.
Compound NameNotable FeaturesAntimalarial Activity
ChloroquineKnown antimalarial agentHigh
PrimaquineEffective against liver stages of malariaModerate
Diethyl {3-chloro...}Potentially superior profile due to structural diversitySignificant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate
Reactant of Route 2
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diethyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]quinolin-2-yl}phosphonate

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